(tert-ブトキシカルボニル)アミノ酢酸 CAS No. 161330-30-9"

>

(tert-ブトキシカルボニル)アミノ酢酸 CAS No. 161330-30-9"

>

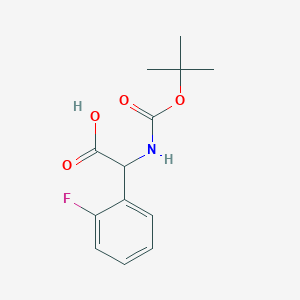

(tert-ブトキシカルボニル)アミノ酢酸

説明

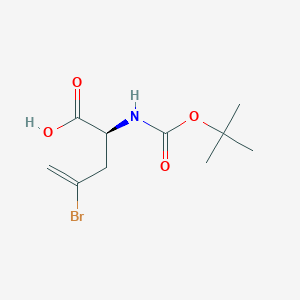

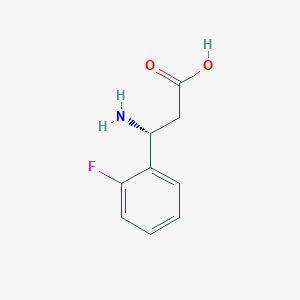

“(Tert-butoxycarbonyl)aminoacetic acid” is a chemical compound with the CAS Number: 161330-30-9 . It has a molecular weight of 269.27 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “(Tert-butoxycarbonyl)aminoacetic acid” are not available, the compound’s unique structure allows for precise control in synthesis and functionalization. This makes it potentially useful in diverse scientific research, including advancements in drug discovery, materials science, and bioconjugation.

Physical And Chemical Properties Analysis

“(Tert-butoxycarbonyl)aminoacetic acid” is a solid compound . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 269.27 .

作用機序

Target of Action

It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions .

Biochemical Pathways

As an amino acid derivative, it may be involved in protein synthesis and other metabolic pathways related to amino acids .

Result of Action

As an amino acid derivative, it could potentially influence protein synthesis and other cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .

実験室実験の利点と制限

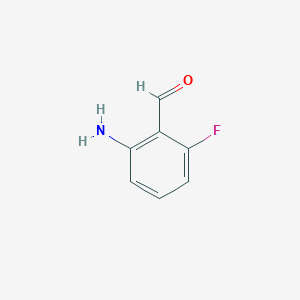

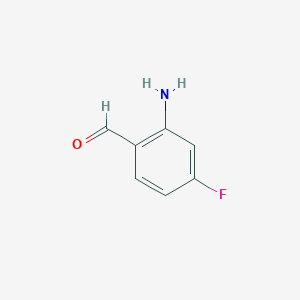

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid has many advantages for use in lab experiments. It is a relatively stable compound, easy to synthesize, and is highly soluble in water and other organic solvents. Additionally, it is a versatile building block for the synthesis of a wide range of compounds. However, [(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid is toxic and should be handled with caution.

将来の方向性

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid has many potential applications in drug discovery, drug synthesis, and analytical chemistry. It can be used to synthesize inhibitors of kinases, proteases, and other enzymes, as well as fluorescent dyes for use in biological studies. Additionally, [(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid can be used to synthesize compounds for use in HPLC and LC-MS. Furthermore, [(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid can be used to study the biochemical and physiological effects of enzyme inhibition and protein modulation.

合成法

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid is synthesized by a reaction between tert-butyl bromoacetate and 2-fluoroaniline in the presence of pyridine. The reaction is conducted in a solvent system of acetonitrile and water, and the product is isolated by column chromatography. The yield of the reaction is typically around 80%.

科学的研究の応用

ペプチド合成

Boc-AAは、ペプチド合成における構成要素として役立ちます。tert-ブトキシカルボニル(Boc)基は、ペプチド合成中にアミノ酸を保護するための一般的な保護基です。 これは、アミン基を望ましくない反応から保護し、ペプチド鎖の逐次構築を可能にします .

医薬品化学

医薬品化学では、Boc-AAは、酵素の活性部位を模倣したり、特定の生物学的標的に相互作用したりできる多様な分子構造を作成するために使用されます。 これは、新規薬物や治療薬の開発に役立ちます .

イオン液体の開発

Boc-AA誘導体は、室温イオン液体(RTIL)の開発に使用されてきました。 Boc保護アミノ酸から誘導されたこれらのRTILは、有機合成における溶媒および試薬として使用され、従来の溶媒に対する環境に優しい代替手段を提供します .

ジペプチド合成

Boc-AAは、ジペプチドの合成の基礎となります。 研究者は、Boc保護アミノ酸イオン液体(Boc-AAIL)をジペプチド合成の出発物質として使用してきました。これは、タンパク質の構造と機能を理解するために不可欠です .

高温反応

Boc-AAは、高温条件に耐えることができ、これは特定の化学反応に不可欠です。 たとえば、熱的に安定なイオン液体を使用して、高温でアミノ酸やペプチドの脱保護に使用されてきました .

有機分子の抽出

Boc-AAの研究は、イオン液体を使用した水溶性極性有機分子の抽出にまで及びます。 このアプリケーションは、有機化学における精製プロセスにおいて重要です .

タンパク質修飾

Boc-AAは、非標準的な保護アミノ酸誘導体の調製において不可欠です。 これらの誘導体は、生化学や分子生物学の進歩につながる可能性のある、化学合成やタンパク質修飾に不可欠です .

環境持続可能性

イオン液体の開発におけるBoc-AAの使用は、化学における環境的に持続可能な慣行に貢献しています。 これらのイオン液体はリサイクルおよび再利用することができ、廃棄物と化学プロセスの環境負荷を削減します .

Safety and Hazards

特性

IUPAC Name |

2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFATHQIUYUCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464831 | |

| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161330-30-9 | |

| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-DL-phenylglycine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)